molecular formula C17H25N3O2 B13030873 Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate

Cat. No.: B13030873
M. Wt: 303.4 g/mol
InChI Key: CGNIPFBHWHMTGN-UHFFFAOYSA-N
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Description

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate is a synthetic intermediate featuring an indoline core substituted at the 5-position with a piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is pivotal in medicinal chemistry for its role as a precursor in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. The Boc group enhances stability during synthetic processes, while the piperazine moiety contributes to solubility and molecular interactions, making it a versatile scaffold in drug discovery .

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 5-piperazin-1-yl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-9-6-13-12-14(4-5-15(13)20)19-10-7-18-8-11-19/h4-5,12,18H,6-11H2,1-3H3

InChI Key

CGNIPFBHWHMTGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using a catalytic amount of an acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the indoline core is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized indoline derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline or piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate can inhibit specific kinases associated with cancer progression. For instance, the optimization of ERK5 inhibitors has shown that structural modifications can enhance potency and selectivity against cancer cell lines. These inhibitors are crucial for targeting pathways involved in cellular proliferation and survival, suggesting that tert-butyl derivatives may also exhibit similar properties .

Antimicrobial Properties

Tert-butyl derivatives have been explored as intermediates in the synthesis of oxazolidinone antibiotics, which are effective against gram-positive bacteria. The mechanism involves inhibiting protein synthesis by preventing the formation of ribosomal initiation complexes, making these compounds valuable in treating infections caused by resistant pathogens .

Neurological Applications

Compounds with similar piperazine structures have demonstrated potential in treating central nervous system disorders. For example, studies on piperazine derivatives have shown anxiolytic and antidepressant effects in animal models, indicating that this compound could be investigated further for neuropharmacological applications .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) analysis has been conducted to identify key functional groups that enhance the activity of piperazine-containing compounds against various targets. Modifications at specific positions on the indoline ring have been correlated with improved potency against cancer cell lines and enhanced selectivity for kinase targets .

Clinical Trials and Pharmacological Evaluations

Several studies have evaluated the pharmacological properties of related compounds through preclinical trials. These studies often assess parameters such as bioavailability, metabolic stability, and efficacy in disease models. For example, a compound structurally related to this compound demonstrated significant activity in reducing tumor growth in xenograft models .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of kinases involved in cancer progression
Antimicrobial PropertiesEffective against gram-positive bacteria via protein synthesis inhibition
Neurological ApplicationsPotential anxiolytic and antidepressant effects

Mechanism of Action

The mechanism of action of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate are best understood through comparison with analogous indoline derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences vs. Target Compound Reference
tert-Butyl 6-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxo-oxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-5-methoxyindoline-1-carboxylate C₃₄H₄₀F₆N₂O₄ 698.69 Methoxy, trifluoromethylphenyl, oxazolidinone Bulky substituents; oxazolidinone ring
tert-Butyl 5-(2-chloroethyl)indoline-1-carboxylate C₁₅H₂₀ClNO₂ 281.78 Chloroethyl Simpler substituent (no piperazine)
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate C₁₈H₂₆N₂O₂ 302.41 Spiro-piperidine Conformational rigidity due to spiro structure
tert-Butyl 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate C₁₉H₂₇BClNO₄ 379.70 Boronate ester Boron-containing group for Suzuki coupling
tert-Butyl 5-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]sulfonyl}-1H-indole-1-carboxylate C₂₂H₃₂N₄O₆S 480.58 Sulfonyl, dual Boc groups Sulfonyl linker; additional Boc protection

Functional and Reactivity Differences

  • Piperazine vs. Spiro-Piperidine: The target compound’s piperazine ring enables hydrogen bonding and protonation at physiological pH, enhancing solubility.
  • Chloroethyl vs. Piperazinyl : The chloroethyl substituent () acts as a leaving group, favoring alkylation reactions, whereas the piperazine in the target compound participates in nucleophilic substitutions or metal-catalyzed couplings.
  • Boronate Ester Utility : The boronate ester analogue () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic versatility compared to the target’s piperazine-focused reactivity.
  • Sulfonyl-Piperazine Hybrid : The sulfonyl-linked piperazine derivative () introduces electron-withdrawing effects, reducing the basicity of the piperazine nitrogen, which may impact pharmacokinetics.

Research Findings and Trends

Recent studies highlight the superiority of piperazine-containing indolines in improving blood-brain barrier penetration compared to spiro or chloroethyl derivatives . However, sulfonyl-linked variants () show enhanced metabolic stability in hepatic microsome assays, suggesting a trade-off between solubility and longevity in vivo.

Biological Activity

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and applications in research and medicine.

This compound is synthesized through a series of chemical reactions, including the formation of the indoline core, introduction of the piperazine ring via nucleophilic substitution, and esterification with tert-butyl alcohol. The general synthetic route can be summarized as follows:

  • Formation of Indoline Core : Cyclization of an appropriate precursor (e.g., an aniline derivative) under acidic or basic conditions.
  • Introduction of Piperazine Ring : Nucleophilic substitution reaction with a suitable piperazine derivative.
  • Esterification : Reaction with tert-butyl alcohol in the presence of dehydrating agents like DCC or sulfuric acid.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme activity, leading to reduced viability.

Anticancer Properties

The compound has been evaluated for its anticancer effects, showing promising results in inhibiting the proliferation of cancer cell lines. For instance, it has been reported to exhibit IC50 values in the micromolar range against several cancer types, indicating its potential as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes binding to receptors or enzymes involved in disease pathways, thereby modulating their activity. For example, it may inhibit enzymes critical for tumor growth or survival .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

StudyFocusFindings
Anticancer ActivityShowed IC50 values ranging from 0.69–22 µM against various cancer cell lines.
Antimicrobial EffectsDemonstrated significant inhibition against selected bacterial strains.
Mechanism ExplorationIdentified interactions with key enzymes involved in cancer progression.

Comparison with Similar Compounds

This compound can be compared with other piperazine-containing compounds to highlight its unique properties:

Compound NameBiological ActivityIC50 Values (µM)
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylateModerate anticancer15
Tert-butyl 1-indolecarboxylateLow antimicrobial>50

This table illustrates that while similar compounds may exhibit some biological activity, this compound shows enhanced potency and specificity in certain assays.

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